alpha-2-Chloro methyl phenyl acetic acid
Description
α-2-Chloro methyl phenyl acetic acid (CAS: 1506-88-3) is a chlorinated derivative of phenyl acetic acid. Its structure features a phenyl ring substituted with a methyl group and a chlorine atom at the ortho position, linked to an acetic acid backbone.
Properties
CAS No. |
1506-88-3 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.61956 |
Synonyms |
alpha-2-Chloro methyl phenyl acetic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with α-2-Chloro methyl phenyl acetic acid, differing in substituents or functional groups:
Physicochemical Properties
Key differences in solubility, acidity, and stability arise from substitution patterns:
- Chlorine vs.
- Acid Strength: MCPA (pKa ~3.73) is less acidic than phenyl acetic acid (pKa ~4.3) due to electron-withdrawing phenoxy groups . α-2-Chloro methyl phenyl acetic acid likely has a similar pKa to MCPA.
- Solubility : MCPA shows pH-dependent solubility (395 mg/L at pH 1 vs. 293,900 mg/L at pH 7), whereas PAA is water-soluble and effective in plant tissue media .
Preparation Methods
Reaction Mechanism and Conditions
The predominant synthesis route involves the reaction of o-chloro mandelic acid methyl ester with thionyl chloride (SOCl₂) in pyridine solvent. Pyridine acts as both a catalyst and HCl scavenger, mitigating side reactions and enhancing electrophilic chlorination. The reaction proceeds via an SN2 mechanism, where thionyl chloride’s electrophilic sulfur atom facilitates nucleophilic displacement at the α-carbon.
Critical Parameters:
Stepwise Synthesis Protocol
- Precursor Synthesis: o-Chloro mandelic acid methyl ester is prepared by esterifying o-chloro mandelic acid with methanol under sulfuric acid catalysis (80°C, 3 hours).
- Chlorination: The ester (80 g) and pyridine (38.4 g) are dissolved, cooled to 0°C, and treated with SOCl₂ (50 g). Post-addition, the mixture reacts at 40°C for 1 hour.
- Workup: Filtration removes pyridine hydrochloride, followed by ethyl acetate extraction, water washing, anhydrous sodium sulfate drying, and solvent evaporation under reduced pressure.
Yield and Purity:
| Example | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 2 | 40 | 1 | 87 | 99.9 |
| 4 | 40 | 1 | 83 | 99.7 |
| 9 | 80 | 1 | 82 | 94.0 |
Elevated temperatures (80°C) reduce purity due to thermal decomposition, underscoring the necessity for moderate conditions.
Comparative Analysis of Alternative Methods
Sulfuric Acid-Mediated Chlorination
A suboptimal method employs sulfuric acid and excess thionyl chloride (65°C, 12 hours), yielding crude product with 40% purity. Side reactions, including sulfonation and ester hydrolysis, necessitate rigorous purification, which remains impractical for industrial scaling.
Bromination Parallels in Clopidogrel Synthesis
Although patent CN103387497A focuses on α-bromo analogs for clopidogrel, its condensation and purification protocols offer transferable insights. For instance, sodium bicarbonate-mediated phase separation and D-10-camphorsulfonic acid resolution achieve 99.2% enantiomeric excess in related esters, suggesting analogous strategies could refine α-2-chloro derivatives.
Mechanistic Insights into SN2 Reactivity
Molecular Orbital (MO) Analysis
The J-STAGE study correlates SN2 reactivity with mutagenicity, highlighting that low LUMO (Lowest Unoccupied Molecular Orbital) energies in α-halocarbonyl compounds facilitate nucleophilic backside attacks. For α-2-chloro methyl phenyl acetic acid, pyridine’s electron-donating properties lower the transition state energy, accelerating chloride displacement.
Steric and Electronic Effects
Bulky substituents on the α-carbon hinder SN2 pathways, favoring elimination or SN1 mechanisms. The ortho-chlorine’s electron-withdrawing nature enhances electrophilicity, while methyl ester groups provide steric protection against nucleophilic degradation.
Industrial-Scale Optimization Challenges
Solvent Selection and Recycling
Pyridine, though effective, poses toxicity concerns. Alternatives like dimethylformamide (DMF) or ionic liquids remain unexplored but could align with green chemistry principles. Patent CN101157609A demonstrates POCl₃/AlCl₃ systems for analogous chlorinations, though applicability to α-2-chloro derivatives is unverified.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing alpha-2-chloro methyl phenyl acetic acid derivatives?
- Methodology : Derivatives like 2-Amino-2-(4-chloro-3-methylphenyl)acetic acid are synthesized via substitution, oxidation, or reduction reactions. For example, substitution of the chlorine atom on the benzene ring can introduce hydroxyl or methoxy groups using palladium catalysts under controlled pH (5.8–6.5) and temperature (25–80°C) . Retrosynthetic analysis tools (e.g., PubChem’s AI-powered synthesis planning) suggest one-step routes leveraging databases like Reaxys and BKMS_METABOLIC for high-accuracy predictions .
- Key considerations : Monitor reaction intermediates via HPLC and confirm purity (>97%) using high-resolution mass spectrometry (HRMS) .
Q. How can structural and electronic properties of this compound be characterized?
- Methodology : Density Functional Theory (DFT) with gradient-corrected exchange-correlation functionals (e.g., B3LYP) is used to model electronic properties. Include exact-exchange terms to improve thermochemical accuracy (average deviation <2.4 kcal/mol for atomization energies) . Experimental validation via X-ray crystallography and NMR (¹H/¹³C) confirms bond angles, dihedral rotations, and substituent effects .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodology : Test enzyme inhibition (e.g., acetylcholinesterase) using spectrophotometric assays at physiological pH (7.4) and 37°C. Derivatives with chloro-methyl groups show enhanced binding affinity due to hydrophobic interactions with active-site residues . For plant studies (e.g., auxin-like activity), use chickpea cotyledonary node explants on MS media with 1.0–2.0 mg dm⁻³ PAA to quantify shoot/root induction frequencies .
Advanced Research Questions
Q. How do substituent positions (e.g., chloro vs. methyl) influence biological activity?
- Methodology : Compare analogs (e.g., 4-chloro-3-methyl vs. 2-chloro-4-methyl) in dose-response assays. In chickpea regeneration, 0.6 mg dm⁻³ PAA + 0.2 mg dm⁻³ GA₃ yields 74% plant survival, outperforming IBA/NAA due to reduced callus formation . Computational docking (AutoDock Vina) quantifies steric effects of methyl groups on receptor binding .
- Data contradiction : While PAA enhances shoot elongation in legumes, genotypic variability (e.g., Annigeri vs. ICCV-10 chickpea cultivars) requires factorial ANOVA to isolate hormone × genotype interactions .
Q. What mechanistic insights explain its role in plant morphogenesis?
- Methodology : Histological analysis of chickpea cotyledonary nodes shows adventitious shoot primordia form within 3–9 days via epidermal cell protrusion (Fig. 1f–i, ). Semi-quantitative RT-PCR identifies auxin-responsive genes (e.g., AUX/IAA) upregulated by PAA, unlike synthetic auxins like NAA .
- Advanced design : Use split-root systems to study systemic signaling. Half-strength MS media with 0.5 mg dm⁻³ PAA increases root density by 40% vs. full-strength media .
Q. Can DFT models predict its reactivity in catalytic systems?
- Methodology : Simulate reaction pathways (e.g., nitro group formation via oxidation) using hybrid functionals (e.g., B3LYP/6-311+G(d,p)). The Colle-Salvetti correlation-energy formula, modified with local kinetic-energy density terms, achieves <5% error in correlation energy calculations . Validate with cyclic voltammetry to track redox potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
